

Application Notes and Protocols for the Detection of SR271425 in Tissue

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Compound of Interest

Compound Name: SW 71425

Cat. No.: B1682615

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This document provides detailed application notes and experimental protocols for the analytical detection of the novel investigational anti-cancer agent, SR271425, in tissue samples. The methodologies described herein are based on established analytical techniques and published data for SR271425 and similar compounds.

Introduction

SR271425 is a thioxanthone analog with a broad spectrum of antitumor activity.^{[1][2]} As a novel cytotoxic DNA-interacting agent, it has shown efficacy in preclinical models against a variety of solid tumors.^{[3][4]} Accurate and sensitive detection of SR271425 in tissue is crucial for pharmacokinetic studies, determining tissue distribution, and assessing target engagement in preclinical and clinical research. The following protocols provide detailed procedures for the extraction and quantification of SR271425 from tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection and a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for enhanced sensitivity and specificity.

Quantitative Data Summary

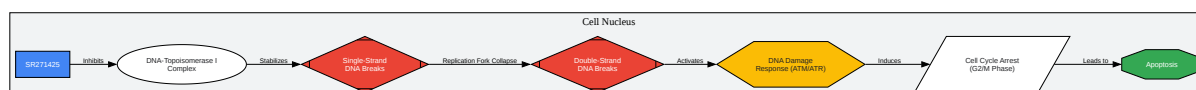
While specific quantitative data for SR271425 in tissue is not readily available in the public domain, the following table summarizes the performance of a validated HPLC method for SR271425 in mouse plasma, which provides a strong baseline for tissue-based assays.^[3]

Additionally, representative LC-MS/MS performance data for the analysis of other small molecules in tissue is included to guide expectations for a tissue-based SR271425 assay.

Parameter	HPLC-UV (SR271425 in Mouse Plasma)[3]	Representative LC-MS/MS (Small Molecule in Tissue)
Limit of Detection (LOD)	40 ng/mL	0.5 - 5 ng/g
Limit of Quantification (LOQ)	78 ng/mL	2.5 - 10 ng/g
Linearity Range	0.1 - 10 µg/mL (representative for similar compounds)	1 - 2000 ng/mL (representative for similar compounds)[5]
Recovery	> 74% (representative for similar compounds in tissue)[5]	87.3% (representative for similar compounds in plasma) [6]
Intra-day Precision (%RSD)	< 13%	< 15%
Inter-day Precision (%RSD)	< 13%	< 15%

Proposed Signaling Pathway for SR271425

SR271425 is classified as a DNA-interacting agent.[1][4][7] Thioxanthone derivatives have been shown to exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme critical for relieving torsional stress in DNA during replication and transcription.[8] Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which, if not repaired, can be converted to double-strand breaks during the S-phase of the cell cycle. This triggers a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis.

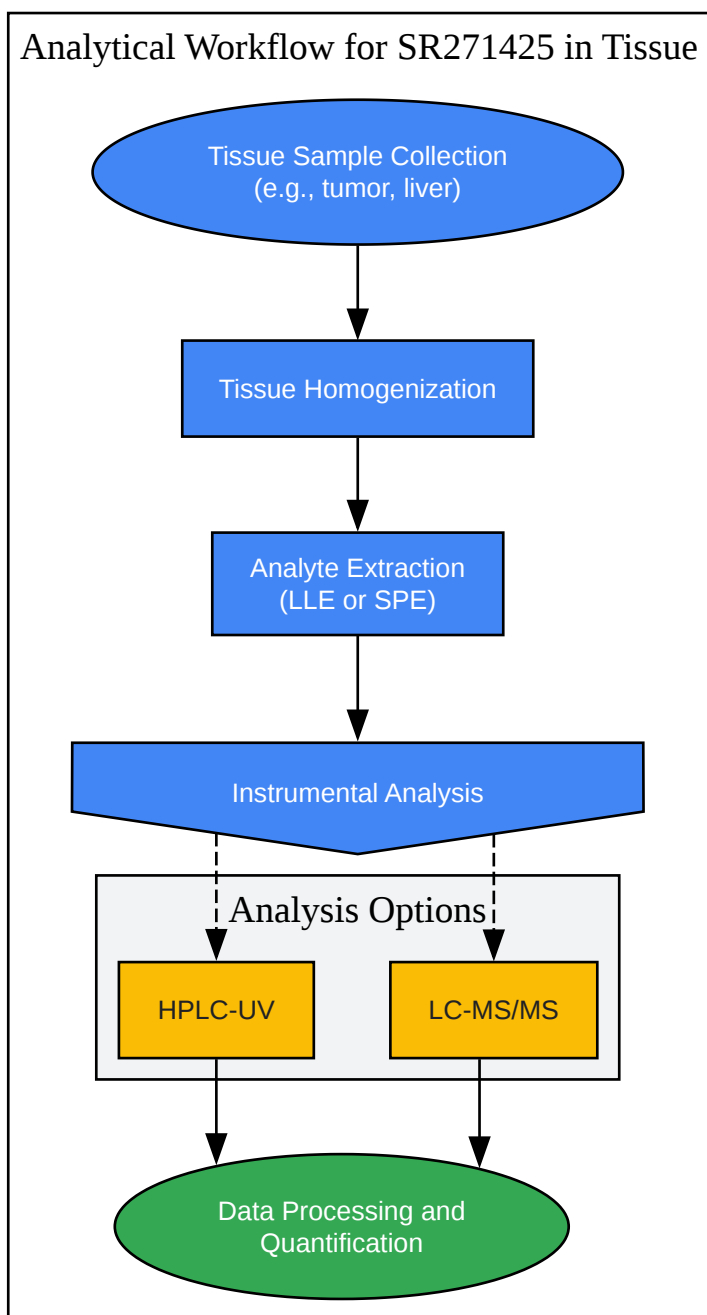


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Proposed mechanism of action for SR271425.

Experimental Workflow

The general workflow for the analysis of SR271425 in tissue samples involves sample collection and homogenization, followed by extraction of the analyte from the tissue matrix, and subsequent analysis by either HPLC-UV or LC-MS/MS.



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